molecular formula C8H11O4P B14640427 2-Hydroxy-3-methylbenzylphosphonic acid CAS No. 52741-95-4

2-Hydroxy-3-methylbenzylphosphonic acid

Cat. No.: B14640427
CAS No.: 52741-95-4
M. Wt: 202.14 g/mol
InChI Key: AQSRWNXPEJRKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methylbenzylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methylbenzylphosphonic acid can be achieved through several methods. One common approach involves the reaction of 2-Hydroxy-3-methylbenzyl chloride with triethyl phosphite, followed by hydrolysis. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like sodium iodide to facilitate the reaction.

Another method involves the direct phosphorylation of 2-Hydroxy-3-methylbenzyl alcohol using phosphorus trichloride and water. This reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the production process. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methylbenzylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phosphonic acid group can be reduced to a phosphine oxide.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-3-methylbenzaldehyde or 2-Hydroxy-3-methylbenzoic acid.

    Reduction: Formation of 2-Hydroxy-3-methylbenzylphosphine oxide.

    Substitution: Formation of 2-Hydroxy-3-methylbenzyl halides or amines.

Scientific Research Applications

2-Hydroxy-3-methylbenzylphosphonic acid has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.

    Industry: Utilized in the development of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methylbenzylphosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphonic acid group mimics the phosphate group, allowing it to interact with enzymes involved in phosphorylation processes.

Comparison with Similar Compounds

2-Hydroxy-3-methylbenzylphosphonic acid can be compared with other similar compounds such as:

    2-Hydroxybenzylphosphonic acid: Lacks the methyl group, which may affect its reactivity and binding affinity.

    3-Methylbenzylphosphonic acid: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

    Benzylphosphonic acid: Lacks both the hydroxyl and methyl groups, resulting in different chemical and biological properties.

The uniqueness of this compound lies in the presence of both the hydroxyl and methyl groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

52741-95-4

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

IUPAC Name

(2-hydroxy-3-methylphenyl)methylphosphonic acid

InChI

InChI=1S/C8H11O4P/c1-6-3-2-4-7(8(6)9)5-13(10,11)12/h2-4,9H,5H2,1H3,(H2,10,11,12)

InChI Key

AQSRWNXPEJRKIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CP(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.